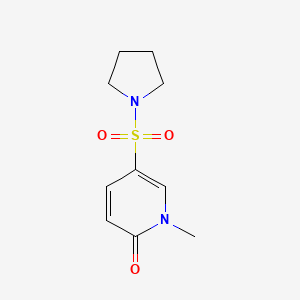![molecular formula C14H20N2O2 B7498539 N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide, commonly known as DDAO, is a fluorescent dye used in various scientific research applications. DDAO has gained popularity due to its unique characteristics, including high fluorescence intensity, photostability, and low toxicity. In
科学研究应用
DDAO is widely used in scientific research applications, including protein labeling, cell imaging, and flow cytometry. DDAO is commonly used to label proteins for fluorescence detection in SDS-PAGE, western blotting, and immunohistochemistry. DDAO is also used in cell imaging to visualize cellular structures and functions. Additionally, DDAO is used in flow cytometry to detect and quantify cells based on their fluorescence intensity.
作用机制
DDAO is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of DDAO involves the absorption of light by the dye, which causes electrons in the dye molecule to become excited. The excited electrons then release energy in the form of light, resulting in fluorescence.
Biochemical and Physiological Effects:
DDAO is a non-toxic dye that does not have any significant biochemical or physiological effects on cells or proteins. DDAO is commonly used in live-cell imaging and does not interfere with cellular functions or viability.
实验室实验的优点和局限性
DDAO has several advantages for lab experiments, including high fluorescence intensity, photostability, and low toxicity. DDAO is also compatible with a wide range of buffers and media, making it suitable for use in various experimental conditions. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence intensity.
未来方向
DDAO has several potential future directions, including the development of new fluorescent dyes with improved characteristics, such as higher fluorescence intensity and increased photostability. Additionally, DDAO can be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Furthermore, DDAO can be used in the development of new biosensors for the detection of specific molecules or biomolecules.
合成方法
DDAO can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-dimethylaminophenol with 4-bromobutyric acid to form N-[2-(dimethylamino)phenyl]butyric acid. The second step involves the reaction of N-[2-(dimethylamino)phenyl]butyric acid with oxalyl chloride to form DDAO.
属性
IUPAC Name |
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)13-6-4-3-5-12(13)15-14(17)11-7-9-18-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRNDRPVZKQMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)

![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)